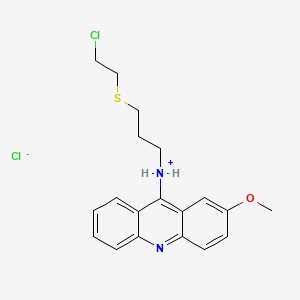
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an acridine core substituted with a 2-methoxy group and a 3-((2-chloroethyl)thio)propylamino side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the 2-Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the 3-((2-Chloroethyl)thio)propylamino Side Chain: This step involves the nucleophilic substitution of a 2-chloroethylthio group onto a propylamino-substituted acridine intermediate. The reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the chloroethylthio group to an ethylthio group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles like thiols or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine in an aprotic solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylthio derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which can intercalate with DNA.
Medicine: Explored for its anticancer properties, as the chloroethylthio group can form cross-links with DNA, inhibiting cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride involves its interaction with biological macromolecules:
Molecular Targets: The compound primarily targets DNA, where it intercalates between base pairs, disrupting the DNA structure.
Pathways Involved: The intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Lacks the 2-methoxy and 3-((2-chloroethyl)thio)propyl groups, making it less effective in DNA intercalation.
Acriflavine: Contains a different side chain, resulting in distinct biological activities.
Proflavine: Similar acridine core but different substituents, leading to variations in its interaction with DNA.
Uniqueness
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride is unique due to its specific side chain, which enhances its ability to form cross-links with DNA, making it a potent anticancer agent. Its methoxy group also contributes to its solubility and stability, further distinguishing it from other acridine derivatives.
Properties
CAS No. |
36167-70-1 |
|---|---|
Molecular Formula |
C19H22Cl2N2OS |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(2-chloroethylsulfanyl)propyl-(2-methoxyacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-23-14-7-8-18-16(13-14)19(21-10-4-11-24-12-9-20)15-5-2-3-6-17(15)22-18;/h2-3,5-8,13H,4,9-12H2,1H3,(H,21,22);1H |
InChI Key |
ZXLZSDOPCFVPCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)[NH2+]CCCSCCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



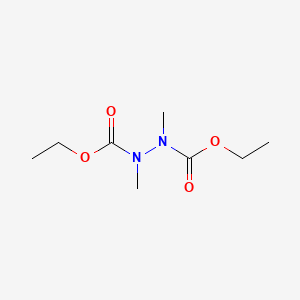
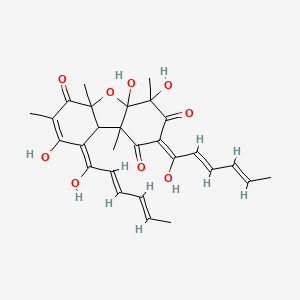
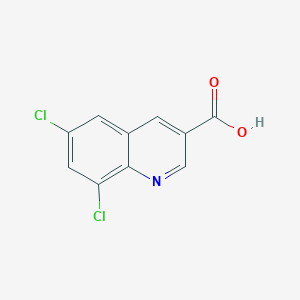
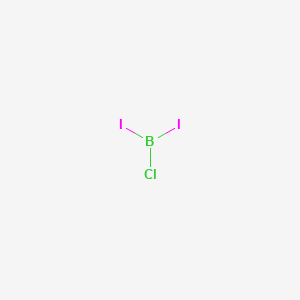
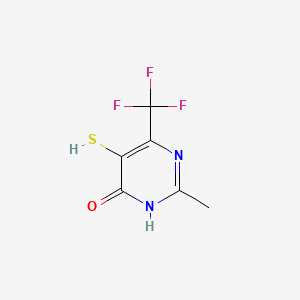
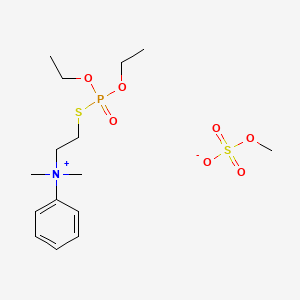

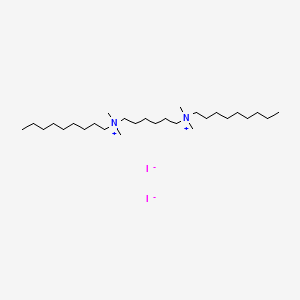
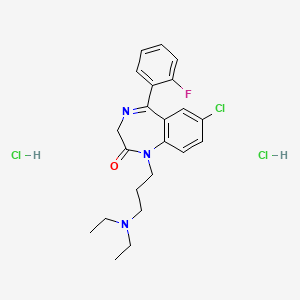
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
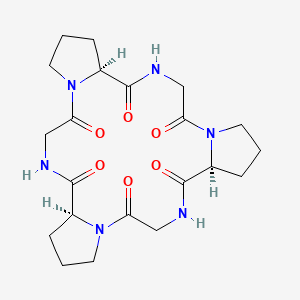
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
